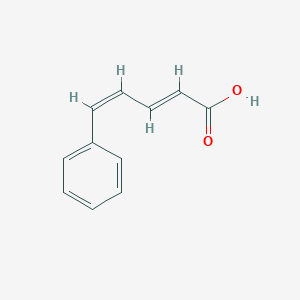![molecular formula C28H26N4 B12942833 2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane CAS No. 159638-20-7](/img/structure/B12942833.png)
2,4,6,8-Tetraphenyl-2,4,6,8-tetraazabicyclo[3.3.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole is a complex organic compound characterized by its unique structure, which includes four phenyl groups attached to an octahydroimidazo[4,5-d]imidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal, formaldehyde, and aniline derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50°C and 80°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-1,3,4,6-tetranitrooctahydroimidazo[4,5-d]imidazole: Known for its energetic properties and used in explosives.
1,3,5,7-tetranitro-1,3,5,7-tetraazacyclooctane: Another energetic compound with similar applications.
1,3,5-trinitro-1,3,5-triazacyclohexane: Used in the production of explosives and propellants.
Uniqueness
Cis-1,3,4,6-tetraphenyloctahydroimidazo[4,5-d]imidazole is unique due to its phenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for applications in materials science and pharmaceuticals, where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
159638-20-7 |
|---|---|
Molekularformel |
C28H26N4 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1,3,4,6-tetraphenyl-2,3a,5,6a-tetrahydroimidazo[4,5-d]imidazole |
InChI |
InChI=1S/C28H26N4/c1-5-13-23(14-6-1)29-21-30(24-15-7-2-8-16-24)28-27(29)31(25-17-9-3-10-18-25)22-32(28)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI-Schlüssel |
VFMGIFVQVTXVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C2C(N1C3=CC=CC=C3)N(CN2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


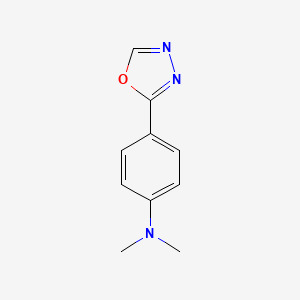

![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

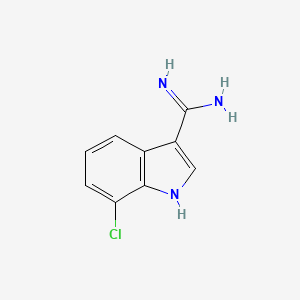

![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
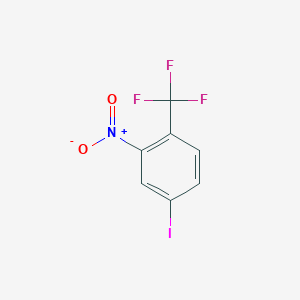
![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
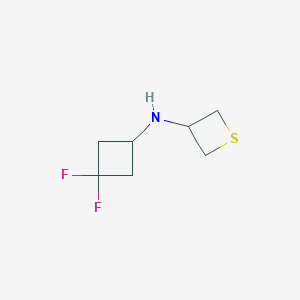
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B12942830.png)
